molecular formula C14H15NO5S B2381122 2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate CAS No. 478261-01-7

2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate

Cat. No. B2381122
CAS RN: 478261-01-7
M. Wt: 309.34
InChI Key: GIDWROMBDORHDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds involves a protecting group strategy for sulfamates . Both sulfamate NH protons were replaced with either 4-methoxybenzyl or 2,4-dimethoxybenzyl . These N-protected sulfamates were stable to oxidising and reducing agents, as well as bases and nucleophiles . The protected sulfamates were synthesised by microwave heating of 1,1′-sulfonylbis (2-methyl-1 H -imidazole) with a substituted phenol to give an aryl 2-methyl-1 H -imidazole-1-sulfonate . This imidazole-sulfonate was N-methylated by reaction with trimethyloxonium tetrafluoroborate, which enabled subsequent displacement of 1,2-dimethylimidazole by a dibenzylamine .


Molecular Structure Analysis

The molecular structure of “2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate” is represented by the linear formula: C14H15NO5S . The InChI Code for the compound is 1S/C14H15NO5S/c1-19-13-8-4-2-6-11 (13)10-15-21 (17,18)20-14-9-5-3-7-12 (14)16/h2-9,15-16H,10H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate” include the reaction of 1,1′-sulfonylbis (2-methyl-1 H -imidazole) with a phenol, methylation, displacement with a dibenzylamine and deprotection . All these steps proceeded in very high yields .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.34 . It is a solid substance .

Scientific Research Applications

Inhibition of Estrone Sulfate-Induced Uterine Growth

2-Hydroxyphenyl-N-(2-methoxybenzyl)sulfamate shows potential in inhibiting estrone sulfate-induced uterine growth. In a study, it was found that this compound, being a non-estrogenic steroidal inhibitor of steroid sulfatase, can efficiently block uterine growth induced by estrone sulfate, which is converted into estrone and then estradiol by steroid sulfatase and type 1 17beta-hydroxysteroid dehydrogenase (Ciobanu et al., 2003).

Protection of O-Aryl Sulfamates

The compound plays a role in the protection of O-aryl sulfamates. A study demonstrated that replacing both sulfamate NH protons with 2,4-dimethoxybenzyl groups rendered such masked sulfamates suitable for multi-step synthesis. These protected sulfamates showed stability to various agents, making them significant in the synthesis of phenolic O-sulfamates (Reuillon et al., 2012).

Investigation of NBOMes Metabolism

In the study of N-2-methoxybenzylated compounds (NBOMes) metabolism, 2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate played a role. The research focused on determining the metabolic profile of these compounds in vivo in rats and in vitro in human liver microsomes, contributing to understanding the metabolism of novel substances (Šuláková et al., 2021).

Antitubulin and Antiproliferative Activities

This compound has been found to influence the antiproliferative activity against various cancer cell lines. Substitution on the tetrahydroisoquinoline core at specific positions affects its antiproliferative activity, making it a candidate for cancer treatment, as shown in a study on tetrahydroisoquinoline derivatives (Dohle et al., 2014).

PMB Protection/Deprotection in Synthesis

The use of a p-methoxybenzyl (PMB) protection/deprotection strategy in the synthesis of certain sulfonamides, including 2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate, is highlighted. This strategy enables nucleophilic displacement reactions under mild conditions, playing a key role in chemical synthesis (Williams et al., 2010).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

(2-hydroxyphenyl) N-[(2-methoxyphenyl)methyl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-19-13-8-4-2-6-11(13)10-15-21(17,18)20-14-9-5-3-7-12(14)16/h2-9,15-16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDWROMBDORHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)OC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate

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